molecular formula C21H24N4O5S B2550687 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 942004-03-7

2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2550687
CAS No.: 942004-03-7
M. Wt: 444.51
InChI Key: UWRYMSOPYUXEHC-UHFFFAOYSA-N
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Description

2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
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Biological Activity

The compound 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide , a complex organic molecule, is characterized by its unique structural features that include a thiazolo[4,5-d]pyridazine core and a dimethoxyphenyl substituent. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications.

Structural Features

The structural composition of the compound can be summarized as follows:

Component Description
Core Structure Thiazolo[4,5-d]pyridazine
Substituents 3,4-Dimethoxyphenyl group, Tetrahydrofuran moiety
Molecular Formula C26H28N4O4S
Molecular Weight 492.59 g/mol

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities. The specific biological activities of this compound are still under investigation; however, preliminary studies suggest several promising effects:

  • Anticancer Activity : Compounds with thiazolo-pyridazine frameworks have demonstrated anticancer properties against various cell lines. The unique combination of substituents in this compound may enhance its efficacy compared to simpler analogs.
  • Antimicrobial Properties : Similar derivatives have been reported to possess significant antimicrobial activities, indicating potential use in treating infections.
  • Anti-inflammatory Effects : The presence of the dimethoxyphenyl group may contribute to anti-inflammatory actions, which are critical in managing chronic inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific molecule:

  • A study on thiazole derivatives indicated that modifications in the phenyl group significantly impacted cytotoxicity against cancer cell lines, suggesting that the dimethoxy substitutions in this compound could similarly enhance its activity .
  • Another research highlighted that thiazolo-pyridazine derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the antimicrobial potential of structurally related compounds .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Biological Targets : The thiazolo-pyridazine core may interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways.
  • Influence on Cell Signaling : The dimethoxyphenyl group could modulate signaling pathways associated with inflammation and immune response.

Properties

IUPAC Name

2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-12-23-19-20(31-12)18(13-6-7-15(28-2)16(9-13)29-3)24-25(21(19)27)11-17(26)22-10-14-5-4-8-30-14/h6-7,9,14H,4-5,8,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRYMSOPYUXEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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